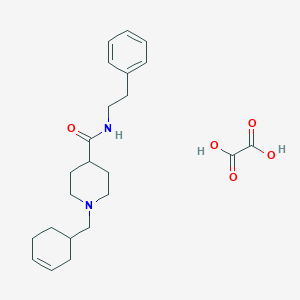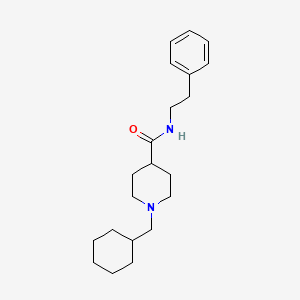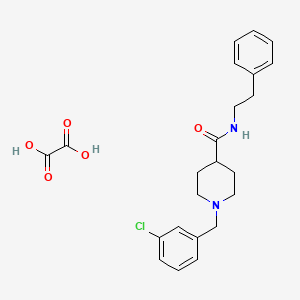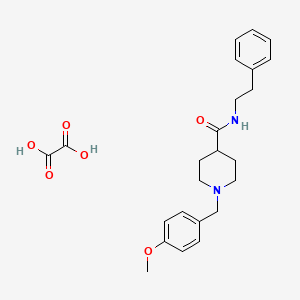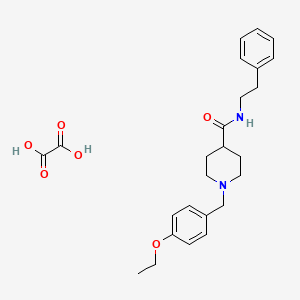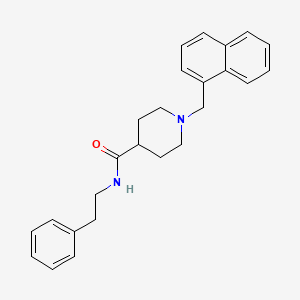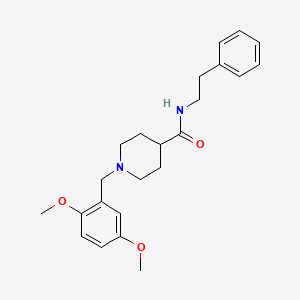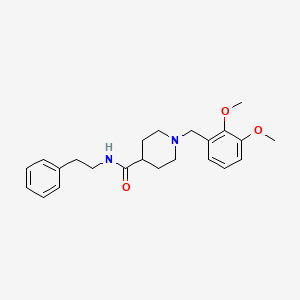
1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
描述
1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of scientists at Upjohn Pharmaceuticals, but its use remained limited until the early 2000s when it began to appear on the recreational drug market. Despite its potential therapeutic value, U-47700 is classified as a Schedule I controlled substance in the United States and many other countries due to its high abuse potential and risk of overdose.
作用机制
Like other opioids, 1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the body's natural pain relief system. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. It also has some antitussive effects, which makes it useful in cough suppression. However, these effects can also lead to overdose and death if the drug is abused.
实验室实验的优点和局限性
1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its high abuse potential and risk of overdose make it difficult to work with safely, and its classification as a controlled substance limits its availability for research purposes.
未来方向
There are several potential future directions for research on 1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, including the development of safer and more effective opioid analgesics, the investigation of its potential therapeutic value in the treatment of addiction and other conditions, and the development of new methods for detecting and preventing its abuse. However, these directions must be pursued with caution and with a focus on safety and ethical considerations.
科学研究应用
1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been the subject of several scientific studies, primarily in the areas of pain management and addiction research. One study found that this compound was more effective than morphine at reducing pain in rats, while another study found that it was less effective at inducing physical dependence than other opioids such as fentanyl and heroin.
属性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-10-6-9-20(22(21)28-2)17-25-15-12-19(13-16-25)23(26)24-14-11-18-7-4-3-5-8-18/h3-10,19H,11-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXSCYQCIZKWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



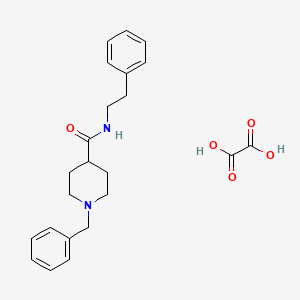

![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)
